molecular formula C17H16N2O3S B5551709 N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B5551709
M. Wt: 328.4 g/mol
InChI Key: YMXWFFPVWHLZII-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWFFPVWHLZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 2-ethoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with 2-mercaptobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Lacks the ethoxyphenyl group.

    N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Contains a methoxy group instead of an ethoxy group.

    N-(2-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Contains a chloro group instead of an ethoxy group.

Uniqueness

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

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